2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-8-14(11(2)22-10)17(21)19-15-7-5-4-6-13(15)9-16-18-12(3)20-23-16/h4-8H,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQINJNVPTHOJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The oxadiazole moiety is then synthesized separately and attached to the furan ring through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be grouped based on core motifs and substituents. Key comparisons include:
Key Observations:
Core Modifications: The furan carboxamide core (target compound, furmecyclox) is associated with agrochemical applications (e.g., furmecyclox as a fungicide ), but its substitution with an oxadiazole-linked phenyl group in the target compound suggests a shift toward therapeutic uses, as seen in patent analogs . Benzamide and pyridinecarboxamide analogs (IDs 20, 45) use sulfur-containing linkages (methylthio) instead of methylene bridges, which may alter metabolic stability.
Heterocyclic Influence :
- The 3-methyl-1,2,4-oxadiazole in the target compound is a bioisostere for carboxylate or amide groups, enhancing metabolic resistance while maintaining hydrogen-bonding capacity. In contrast, isoxazole (ID 20, ) and thiazole (ID 55, ) derivatives in analogs may exhibit different electronic profiles, influencing target selectivity.
Similar methyl substitutions are observed in agrochemicals like furmecyclox . Chlorinated pyridinyl (ID 45, ) and nitrophenyl (ID 20, ) groups in analogs introduce electron-withdrawing effects, which could enhance binding to enzymatic targets (e.g., kinases or viral proteases).
Patent Context :
- The target compound’s structural analogs in are patented for applications in cancer, viral infections, and thrombosis , suggesting shared mechanisms such as inhibition of kinase signaling or platelet aggregation .
Hypothesized Advantages of the Target Compound:
- Oxadiazole vs. Isoxazole/Thiazole : The 1,2,4-oxadiazole’s higher dipole moment and nitrogen positioning may improve binding to polar enzyme pockets compared to isoxazole or thiazole analogs.
- Methylene Bridge vs.
Biological Activity
2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure consists of a furan core substituted with both dimethyl and oxadiazole moieties, which may contribute to its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has been evaluated for its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Studies have shown that derivatives of oxadiazole possess significant antimicrobial properties. For instance, a related study demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., which are known to cause serious infections. The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and gene transcription related to virulence factors .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,5-Dimethyl-N-{...} | Methicillin-resistant S. aureus | 32 µg/mL |
| Related Oxadiazole Derivative | E. coli | 16 µg/mL |
| Related Oxadiazole Derivative | Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using L929 mouse fibroblast cells. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.
Table 2: Cytotoxicity Results on L929 Cells
| Concentration (µM) | Cell Viability (%) After 24h | Cell Viability (%) After 48h |
|---|---|---|
| 200 | 77 | 68 |
| 100 | 92 | 92 |
| 50 | 74 | 67 |
| 25 | 97 | 103 |
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds with oxadiazole moieties. For example:
- Anticancer Activity : A study highlighted that related oxadiazole compounds exhibited significant growth inhibition in various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The presence of the oxadiazole ring was critical for the observed activity .
- Mechanism of Action : Molecular dynamics simulations have suggested that these compounds interact with specific proteins involved in cell proliferation and apoptosis pathways. This interaction is essential for their anticancer effects .
Q & A
Q. What are the standard protocols for synthesizing 2,5-dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}furan-3-carboxamide?
The synthesis typically involves cyclization reactions and coupling strategies. For example, analogous compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides were synthesized using N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine . Key steps include:
- Purification via column chromatography.
- Structural confirmation using and NMR spectroscopy.
- Purity verification via thin-layer chromatography (TLC) .
Q. How is the compound characterized for structural integrity and purity?
Standard methods include:
- NMR spectroscopy : and NMR (e.g., in DMSO-) to confirm substituent positions and bonding patterns .
- X-ray crystallography : For resolving crystalline structures, as seen in analogous furan-carboxamide derivatives .
- Mass spectrometry (MS) : To validate molecular weight and fragmentation patterns.
- TLC or HPLC : For purity assessment (≥95% purity is typical for research-grade compounds) .
Q. What biological screening methods are applicable for this compound?
Initial screening involves:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition studies : Targeting enzymes like cyclooxygenase (COX) or acetylcholinesterase (AChE) using spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Optimization strategies include:
- Reagent selection : Using iodine and triethylamine for efficient cyclization, as demonstrated in 1,3,4-thiadiazole derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) for cross-coupling reactions .
- Temperature control : Reflux conditions (70–80°C) to balance reaction speed and side-product formation .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
Key SAR observations from related compounds:
- Oxadiazole substituents : The 3-methyl-1,2,4-oxadiazole moiety enhances metabolic stability and bioavailability .
- Furan ring modifications : 2,5-Dimethyl substitution improves lipophilicity, aiding membrane permeability .
- Phenyl linker flexibility : Substitution at the ortho position (e.g., methylene bridge) influences steric hindrance and target binding .
Q. How can computational methods predict the compound’s bioactivity?
- Molecular docking : Using AutoDock Vina to model interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .
- ADMET prediction : Tools like SwissADME to estimate absorption, toxicity, and solubility.
- Density functional theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .
Q. How to resolve contradictory data in biological activity assays?
Example scenario: Discrepancies in cytotoxicity results across cell lines.
- Dose-response validation : Repeat assays with varying concentrations (1–100 µM) .
- Mechanistic studies : Use flow cytometry to differentiate apoptosis vs. necrosis .
- Off-target profiling : Screen against kinase panels to identify unintended interactions .
Q. What stability studies are critical for this compound?
- Thermal stability : TGA/DSC to assess decomposition temperatures .
- Photodegradation : UV-Vis spectroscopy under light exposure (λ = 254–365 nm) .
- Hydrolytic stability : Incubation in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
Q. How to investigate the compound’s mechanism of action in antimicrobial activity?
- Membrane disruption assays : SYTOX Green uptake in bacterial cells .
- Biofilm inhibition : Crystal violet staining for biofilm biomass quantification .
- Resistance induction studies : Serial passaging in sub-inhibitory concentrations .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Salt formation : Hydrochloride or sodium salts .
- Nanoparticle encapsulation : Using PLGA or liposomes .
- Co-solvent systems : Ethanol/PEG 400 mixtures for parenteral formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
